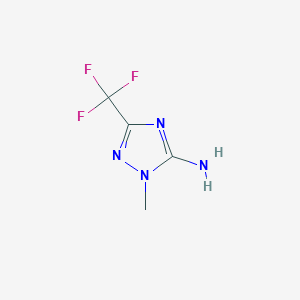

1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine

Übersicht

Beschreibung

1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms The trifluoromethyl group in this compound is known for its significant electronegativity, which imparts unique chemical properties

Vorbereitungsmethoden

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with trifluoromethylating agents. The reaction conditions often include the use of strong bases and solvents like tetrahydrofuran (THF) at low temperatures to ensure regioselectivity and high yield .

Industrial production methods may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of lithiation and electrophilic trapping strategies has also been reported for the synthesis of related compounds .

Analyse Chemischer Reaktionen

1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the triazole ring.

Wissenschaftliche Forschungsanwendungen

1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:

Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.

Wirkmechanismus

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine can be compared with other trifluoromethylated triazoles and related compounds. Similar compounds include:

1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Another trifluoromethylated heterocycle with similar applications in pharmaceuticals and agrochemicals.

Trifluoromethylated indoles: These compounds also exhibit unique properties due to the presence of the trifluoromethyl group and are used in various scientific research applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine (CAS No. 80343-16-4) is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

- Molecular Formula : CHFN

- Molecular Weight : 166.10 g/mol

- Density : 1.68 g/cm³

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The specific synthetic routes can vary but often utilize methods involving nucleophilic substitution or cyclization reactions.

Antimicrobial Activity

Triazole compounds are widely recognized for their antimicrobial properties. Research indicates that this compound exhibits significant antifungal activity against various strains of fungi, including Candida and Aspergillus species. Its mechanism often involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate that it inhibits the growth of several cancer cell lines, including hematological malignancies and solid tumors. Notably, it has been shown to act as an NF-kB inhibitor, which is pivotal in cancer cell proliferation and survival pathways .

Table 1: Anticancer Activity Data

The biological mechanisms underlying the activity of triazole derivatives like this compound involve:

- Inhibition of Enzymatic Pathways : It has been shown to inhibit key enzymes involved in cell cycle regulation and apoptosis.

- Modulation of Signaling Pathways : The compound impacts signaling pathways such as NF-kB and MAPK pathways, which are crucial in cancer progression and inflammation.

Case Studies

A notable case study involved the evaluation of this compound against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). The results indicated that it exhibited selective cytotoxicity towards certain cancer types while sparing normal cells .

Another study focused on its antifungal properties, where it was tested against clinical isolates of Candida species. The results demonstrated that it had a lower minimum inhibitory concentration (MIC) compared to standard antifungal agents like fluconazole .

Eigenschaften

IUPAC Name |

2-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3N4/c1-11-3(8)9-2(10-11)4(5,6)7/h1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZGCMQWEKYCGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.